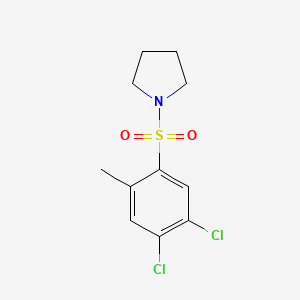![molecular formula C12H19NO4S B602952 (3-Hydroxypropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine CAS No. 1082805-54-6](/img/structure/B602952.png)
(3-Hydroxypropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxypropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine is a chemical compound with a complex structure that includes a sulfonamide group, a methoxy group, and a hydroxypropyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine typically involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 3-hydroxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Hydroxypropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of N-(3-carboxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide.
Reduction: Formation of this compound amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Hydroxypropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Hydroxypropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt biochemical pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-hydroxypropyl) 3α,12α-dihydroxy-5β-cholan-24-amide: Similar in structure but with different functional groups and biological activities.
N-hydroxyphthalimide: Contains a hydroxy group and a sulfonamide group but differs in the aromatic ring structure.
Uniqueness
(3-Hydroxypropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and hydroxypropyl groups provide versatility in chemical modifications, making it a valuable compound for various applications.
Propiedades
Número CAS |
1082805-54-6 |
|---|---|
Fórmula molecular |
C12H19NO4S |
Peso molecular |
273.35g/mol |
Nombre IUPAC |
N-(3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO4S/c1-9-7-11(17-3)12(8-10(9)2)18(15,16)13-5-4-6-14/h7-8,13-14H,4-6H2,1-3H3 |
Clave InChI |
OMTDSNUDRXNJGT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCCO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]piperidine](/img/structure/B602871.png)
![1-[(4-Butoxy-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B602872.png)
amine](/img/structure/B602877.png)

amine](/img/structure/B602879.png)
amine](/img/structure/B602880.png)
![{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine](/img/structure/B602881.png)
![(2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B602882.png)
amine](/img/structure/B602884.png)
![Bis(2-hydroxyethyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B602885.png)
![Bis(2-hydroxyethyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B602886.png)
![Bis(2-hydroxyethyl)[(4-bromo-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B602887.png)


